molecular formula C12H14ClN3O B8751714 7-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one CAS No. 783368-08-1

7-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one

Cat. No.: B8751714
CAS No.: 783368-08-1
M. Wt: 251.71 g/mol
InChI Key: NFYOBQLGMCKJID-UHFFFAOYSA-N
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Description

4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core substituted with a piperidine ring and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the benzimidazole core.

    Chlorination: The final step involves the chlorination of the benzimidazole core, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(piperidin-4-yl)-1H-indazole: Similar structure but with an indazole core instead of benzimidazole.

    1-(Piperidin-4-yl)-1H-benzimidazole: Lacks the chlorine atom.

    4-Chloro-1H-benzimidazole: Lacks the piperidine ring.

Uniqueness

4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to the combination of the benzimidazole core, piperidine ring, and chlorine atom, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

783368-08-1

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

7-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C12H14ClN3O/c13-9-2-1-3-10-11(9)15-12(17)16(10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2,(H,15,17)

InChI Key

NFYOBQLGMCKJID-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C(=CC=C3)Cl)NC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-6-chlorobenzoic acid Sodium triacetoxyborohydride (3.09 g, 14.6 mmol) was added to a solution of 2-amino-6-chlorobenzoic acid (1.00 g, 5.83 mmol) and N-(t-butoxycarbonyl)-4-piperidone (2.32 g, 11.7 mmol) in dichloroethane (20 mL) at room temperature. After 5 h, the reaction was quenched with saturated aqueous ammonium chloride. This mixture was separated and extracted with ethyl acetate (3×). After drying over sodium sulfate, the solution was filtered and evaporated to give the crude product. This was purified by chromatorgraphy (silica gel, 0 to 15% methanol in methylene chloride gradient elution), which gave the title compound contaminated with some ketone starting material (3.60 g). MS 335.1 (M+1).
Name
2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-6-chlorobenzoic acid Sodium triacetoxyborohydride
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
Reaction Step One
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2.32 g
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reactant
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Quantity
20 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-butyl 4-(4-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate from Step B (2.17 g, <6.17 mmol) was dissolved in dichloromethane (10 mL) and trifluoacetic acid (5 mL) was added at room temperature. After 5h, additional trifluoacetic acid (5 mL) was added and the reaction stirred overnight. To this solution was added 2.0 M ammonia in methanol, the mixture was filtered and the volatiles removed in vacuo. The crude product was purified by chromatorgraphy (silica gel, 1 to 25% methanol containing 1% NH3 in methylene chloride gradient elution), which gave the title compound (1.12 g). MS 352.2 (M+1).
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
5 mL
Type
reactant
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[Compound]
Name
5h
Quantity
0 (± 1) mol
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reactant
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Name
acid
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5 mL
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reactant
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Synthesis routes and methods III

Procedure details

tert-butyl 4-(4-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate from Step B (2.17 g, <6.17 mmol) was dissolved in dichloromethane (10 mL) and trifluoacetic acid (5 mL) was added at room temperature. After 5 h, additional trifluoacetic acid (5 mL) was added and the reaction stirred overnight. To this solution was added 2.0 M ammonia in methanol, the mixture was filtered and the volatiles removed in vacuo. The crude product was purified by chromatography (silica gel, 1 to 25% methanol containing 1% NH3 in methylene chloride gradient elution), which gave the title compound (1.12 g). MS 352.2 (M+1).
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
5 mL
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reactant
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